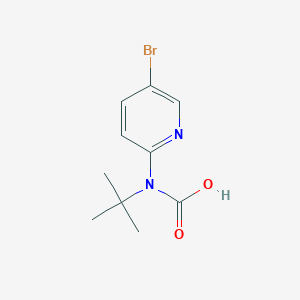
2-Boc-Amino-5-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-Amino-5-bromopyridine is an organic compound with the molecular formula C10H13BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-Amino-5-bromopyridine typically involves the protection of the amino group in 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Boc-Amino-5-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-amino-5-bromopyridine.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Sonogashira Coupling: Involves palladium catalysts, copper iodide, and terminal alkynes.
Buchwald-Hartwig Amination: Employs palladium catalysts and amines.
Major Products:
Substituted Pyridines: Products of substitution reactions where the bromine atom is replaced by various functional groups.
2-Amino-5-bromopyridine: Obtained after deprotection of the Boc group.
科学的研究の応用
2-Boc-Amino-5-bromopyridine is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Chemical Biology: Employed in the preparation of bioactive molecules and probes.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Serves as a building block for catalysts used in various chemical reactions.
作用機序
The mechanism of action of 2-Boc-Amino-5-bromopyridine in chemical reactions involves the activation of the bromine atom and the Boc-protected amino group. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection to the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, facilitating the synthesis of complex molecules.
類似化合物との比較
2-Amino-5-bromopyridine: Lacks the Boc protecting group, making it more reactive in certain conditions.
2-Boc-Amino-4-bromopyridine: Similar structure but with the bromine atom at the 4-position.
2-Boc-Amino-3-bromopyridine: Similar structure but with the bromine atom at the 3-position.
Uniqueness: 2-Boc-Amino-5-bromopyridine is unique due to the specific positioning of the Boc-protected amino group and the bromine atom, which allows for selective reactions and the synthesis of a wide range of derivatives. Its stability and reactivity make it a valuable compound in organic synthesis and industrial applications.
特性
IUPAC Name |
(5-bromopyridin-2-yl)-tert-butylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)13(9(14)15)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXWNBJIYDJYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=NC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
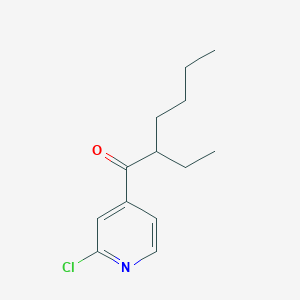
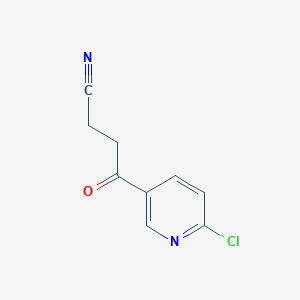

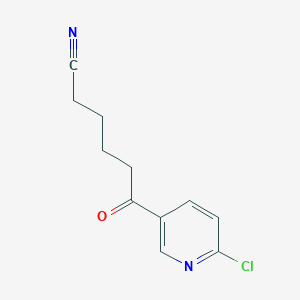

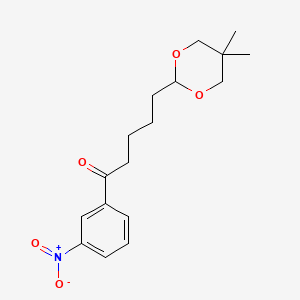
![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)
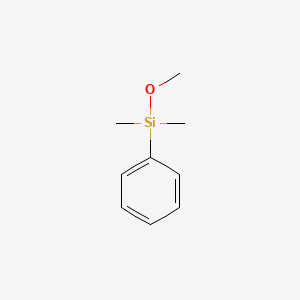

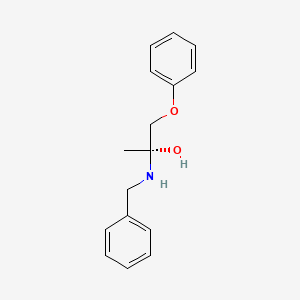
![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)
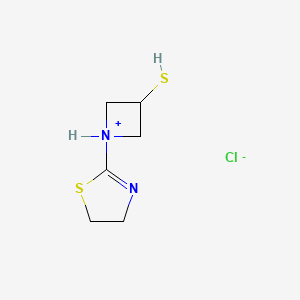
![2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B7907863.png)

